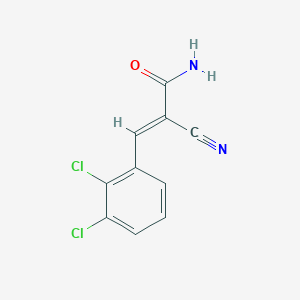

(E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

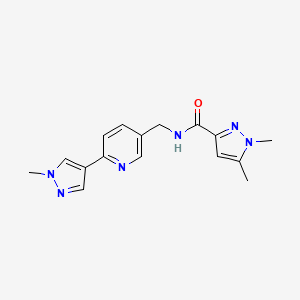

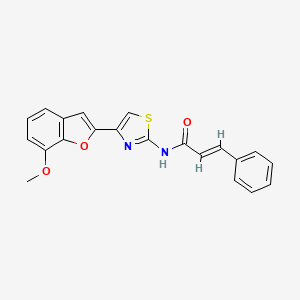

The compound (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide is a cyanoacrylamide derivative characterized by the presence of a cyano group (CN) and a dichlorophenyl group attached to a prop-2-enamide backbone. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide.

Synthesis Analysis

The synthesis of related cyanoacrylamide compounds typically involves the reaction of an appropriate acetophenone with an aldehyde in the presence of ethanol or other solvents. For instance, a similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . Another related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was prepared by reacting the lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative . These methods suggest that the synthesis of (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide could potentially be achieved through similar condensation reactions.

Molecular Structure Analysis

The molecular structure of cyanoacrylamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the molecular structure and vibrational wavenumbers of a related compound were computed and analyzed using Hartree-Fock (HF) and density functional theory (DFT) methods, with the geometrical parameters obtained from X-ray diffraction studies being in agreement with the calculated values . The crystal structure of another related compound was determined, showing the existence of the compound in the solid state as an enamine tautomer . These analyses provide a foundation for understanding the molecular structure of (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide.

Chemical Reactions Analysis

The reactivity of cyanoacrylamide compounds can be influenced by their molecular structure. For instance, the presence of a cyano group can lead to tautomerization, as observed in the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to its corresponding propanamide . The enantioselective reactions mediated by microorganisms suggest that (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide could also undergo biotransformation, potentially leading to new stereogenic centers or tautomeric forms.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylamide derivatives can be deduced from their molecular structure and electronic properties. The first hyperpolarizability and infrared intensities of a related compound were reported, indicating potential nonlinear optical properties . The HOMO and LUMO analysis, as well as the molecular electrostatic potential (MEP) map, provide insights into the charge transfer within the molecule and the localization of electron-rich and electron-deficient regions . These properties are crucial for understanding the reactivity and potential applications of (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDIXURAMZTJBM-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)

![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)

![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)